molecular formula C12H11N3O2 B2835027 N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide CAS No. 2361646-31-1

N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide

Cat. No.: B2835027
CAS No.: 2361646-31-1
M. Wt: 229.239
InChI Key: JANLOSQMKFNTMC-UHFFFAOYSA-N
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Description

“N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide” is a compound that contains an oxadiazole ring. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen . The structure of the compound can be further confirmed by techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and can lead to a variety of derivatives with different properties . For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques . For instance, one compound was found to be an off-white solid with a melting point of 199–201°C .

Mechanism of Action

While the specific mechanism of action for “N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide” is not mentioned in the search results, oxadiazoles in general have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and usage. Some oxadiazoles have been found to be insensitive towards impact and friction, which were measured by standardized impact and friction tests .

Future Directions

Oxadiazoles have been recognized as important synthons in the development of new drugs . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, further refinement of oxadiazole as an anti-infective agent is a promising direction for future research .

Properties

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)17-15-12/h3-7H,1H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLOSQMKFNTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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